Cupric selenite dihydrate

CuH4O5Se

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CuH4O5Se

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography and Material Science:

Cupric selenite dihydrate (CuSeO3•2H2O) is a blue-colored crystalline material that has been studied for its interesting crystallographic properties and potential applications in material science. Researchers have investigated its crystal structure, thermal stability, and potential use in the development of new materials with specific functionalities. For example, a study published in the Journal of Solid State Chemistry explored the synthesis and characterization of CuSeO3•2H2O nanocrystals, highlighting their potential applications in photocatalysis and photovoltaics [].

Biomedical Research:

Cupric selenite dihydrate has been explored in the field of biomedical research, particularly for its potential role in selenium supplementation. Selenium is a trace element essential for human health, and its deficiency has been linked to various health problems. Studies have investigated the use of Cupric selenite dihydrate as a potential source of selenium for dietary supplementation and therapeutic applications []. However, it is crucial to note that Cupric selenite dihydrate can be toxic in high doses, and its use in this context requires further research and careful evaluation.

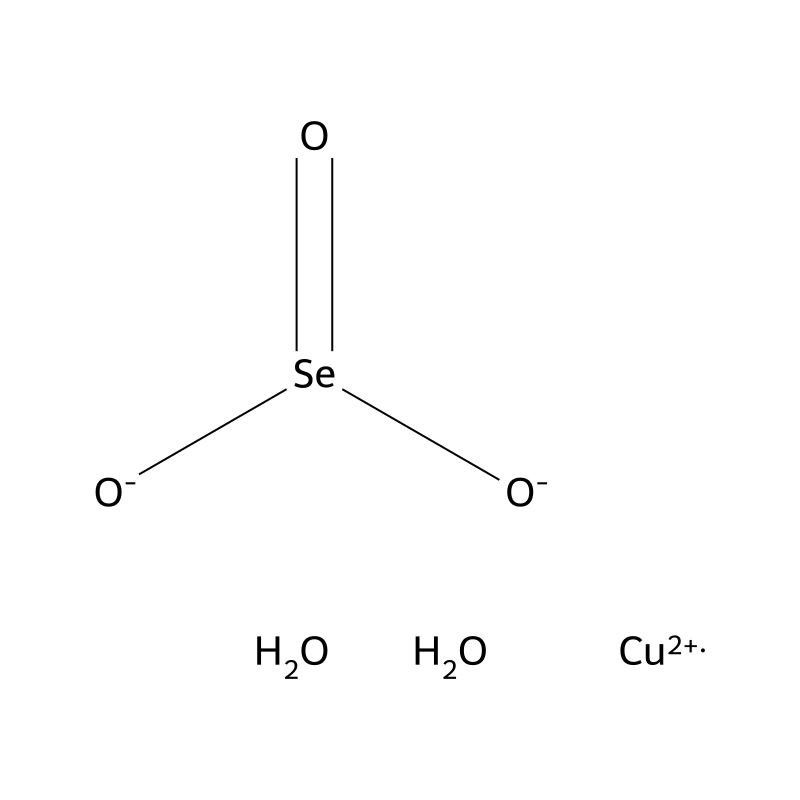

Cupric selenite dihydrate, chemically represented as CuSeO₃·2H₂O, is an inorganic salt that typically appears as a blue powder. It is a hydrated form of copper(II) selenite and has garnered interest due to its unique properties and potential applications. The compound has a molecular weight of approximately 226.55 g/mol and is characterized by its crystalline structure and solubility in water .

Cupric selenite dihydrate is considered a potentially toxic compound due to the presence of selenium. Selenium poisoning can occur from excessive exposure [6].

- Ingestion: Ingestion of cupric selenite dihydrate can cause nausea, vomiting, hair loss, and neurological problems [6].

- Inhalation: Inhalation of dust particles may irritate the respiratory tract [2].

- Skin/Eye Contact: May cause skin or eye irritation upon contact [2].

Always handle cupric selenite dihydrate with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when necessary.

Important Note

The information provided here is for informational purposes only and should not be construed as medical advice. Always consult with a qualified healthcare professional before using any compound for health purposes.

Cited Sources

- Wikipedia: - Copper(II) selenite

- American Elements

- ) - Copper selenite, dihydrate

- Further research is needed to establish the safety and efficacy of cupric selenite dihydrate for biological applications.

- Suppliers like Fisher Scientific sell cupric selenite dihydrate, but information on specific synthesis procedures might require consulting scientific literature.

- ATSDR (Agency for Toxic Substances and Disease Registry) -

This reaction produces cupric selenite, which can then crystallize in the dihydrate form upon exposure to water. Additionally, cupric selenite can undergo reduction reactions, such as with hydrazine hydrate, leading to the formation of copper selenide .

The primary methods for synthesizing cupric selenite dihydrate include:

- Reaction of Copper Salts with Selenous Acid: As previously mentioned, mixing copper(II) acetate with selenous acid yields cupric selenite.

- Hydrothermal Synthesis: This method involves dissolving copper salts in water under high temperature and pressure conditions, promoting the formation of crystalline structures.

- Reduction Methods: Utilizing reducing agents like hydrazine can convert copper selenite into other forms, allowing for the controlled synthesis of cupric selenite dihydrate .

Cupric selenite dihydrate has several applications:

- Catalyst in Organic Reactions: It is used as a catalyst for various organic transformations, including Kjeldahl digestion.

- Material Science: Its unique properties make it suitable for use in semiconductor materials and nanostructured devices.

- Research in Nanotechnology: Cupric selenite dihydrate serves as a precursor for synthesizing nanomaterials with specific electronic properties .

Interaction studies involving cupric selenite dihydrate focus on its toxicological effects and potential interactions with biological systems. Research indicates that the compound can interact adversely with cellular mechanisms, leading to oxidative stress and cellular damage. Its interactions with other metal ions and compounds are also an area of study, particularly concerning its catalytic properties and potential synergistic effects .

Several compounds share similarities with cupric selenite dihydrate, particularly within the realm of metal selenites and sulfides. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Copper(I) selenide | Cu₂Se | Known for its semiconductor properties |

| Zinc selenite | ZnSe | Exhibits strong photoluminescence |

| Cadmium selenide | CdSe | Widely used in photovoltaic cells |

| Lead(II) selenite | PbSe | Notable for its high electron mobility |

Uniqueness of Cupric Selenite Dihydrate: Unlike these compounds, cupric selenite dihydrate's hydrated form contributes to its distinct solubility characteristics and biological activity profile. Its dual role as both an inorganic salt and a potential catalyst sets it apart from other metal selenites, which may not exhibit similar properties or applications .

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents one of the most effective methods for producing cupric selenite dihydrate crystals. This approach involves chemical reactions in aqueous solutions under elevated temperature and pressure conditions.

Conventional Hydrothermal Synthesis

The conventional hydrothermal method typically involves reacting copper-containing precursors with selenium sources in an aqueous medium under controlled conditions. Research by Cui et al. demonstrated the successful synthesis of prism-shaped CuSeO₃·2H₂O single crystals through a hydrothermal reaction. In their approach, CuCl₂·2H₂O was used as the copper source and Se powder as the selenium source, with the reaction conducted in aqueous ammonia at 180°C.

The hydrothermal synthesis typically employs a Teflon-lined stainless steel autoclave, where the reaction mixture is heated to temperatures between 150-200°C for periods ranging from 24 to 72 hours. The resulting pressure inside the vessel (autogenous pressure) creates ideal conditions for crystal growth.

Researchers have reported that the hydrothermal technique produces cupric selenite dihydrate crystallizing in the P2₁2₁2₁ orthorhombic space group. The unit cell parameters determined from these syntheses align well with established crystallographic data for this compound.

Microwave-Assisted Hydrothermal Synthesis

A more recent innovation in the synthesis of cupric selenite compounds is the microwave-assisted hydrothermal method. This approach significantly reduces reaction times while still producing high-quality crystals. Research has shown that microwave irradiation can effectively drive hydrothermal reactions to produce cupric selenite compounds, including nanocomposites.

For instance, Nima Jessieba Daniel and Joseph John reported the synthesis of Cd/CuSeO₃ nanocomposites using a facile microwave-assisted hydrothermal method. Their approach involved:

- Using cadmium acetate dihydrate, copper acetate dihydrate, and sodium selenite as precursors in a 1:1:1 molar ratio

- Dissolving these chemicals in distilled water and stirring with a magnetic stirrer

- Exposing the solution to microwave irradiation until water evaporation

- Washing, filtering, and drying the resulting colloidal precipitate

- Annealing for one hour at 100°C to improve ordering

This microwave-assisted technique produced nanocomposites with an average crystallite size of approximately 15 nm.

Chemical Vapor Transport (CVT) Approaches

Chemical vapor transport represents another sophisticated approach for growing high-quality cupric selenite dihydrate crystals, particularly when larger crystal sizes are desired. In this method, a volatile transport agent facilitates the movement of reactants through the gas phase from one region to another within a sealed tube.

Principles and Setup

For cupric selenite compounds, CVT synthesis typically employs a sealed tube with a temperature gradient. The reactants are placed at one end of the tube, and upon heating, they react with a transport agent to form volatile intermediates. These gaseous compounds travel through convection currents to the other end of the tube, where they decompose back into the desired product and the transport agent.

As detailed in research on copper oxy-selenites, transport agents such as chlorine, bromine, or iodine facilitate this process. The direction of transport depends on the thermodynamics of the reaction—for exothermic reactions, product deposition occurs at the hotter end, while endothermic reactions result in deposition at the cooler end.

Experimental Findings

Research on copper selenites indicates that chemical vapor transport can yield high-quality crystals of significant size. For instance, studies on various copper selenites reported that CVT syntheses yielded the triclinic phase of CuSeO₃ as long green needle-like crystals exceeding 5 mm in length.

While these studies primarily focused on the anhydrous form (CuSeO₃), the principles can be applied to the synthesis of the dihydrate form as well, with appropriate modifications to the reaction conditions.

| Transport Method | Crystal Morphology | Typical Size | Key Transport Agents |

|---|---|---|---|

| CVT | Needle-like | > 5 mm | Cl₂, Br₂, I₂ |

| Hydrothermal | Prism-shaped | 0.64-0.77 × 0.45-0.67 × 0.26-0.33 mm | N/A |

| Microwave-Assisted | Nanocrystalline | ~15 nm | N/A |

Comparative Analysis of Reaction Conditions

Temperature Effects

Temperature plays a crucial role in determining the crystal phase, size, and quality of cupric selenite dihydrate. Comparative analysis of various synthesis methods reveals significant differences in optimal temperature ranges:

- Conventional hydrothermal synthesis: Optimal temperatures typically range from 180-200°C

- Microwave-assisted synthesis: Generally employs lower temperatures, with post-synthesis annealing at approximately 100°C

- Chemical vapor transport: Requires higher temperatures, often with a gradient (e.g., from 700°C at the source to 600°C at the deposition zone)

Temperature not only affects the reaction kinetics but also influences crystal morphology and size. Higher temperatures in hydrothermal synthesis generally result in larger crystals but may promote the formation of anhydrous phases rather than the desired dihydrate form.

Pressure Considerations

Pressure represents another critical parameter in the synthesis of cupric selenite dihydrate:

- In hydrothermal synthesis, autogenous pressure develops as a result of heating the aqueous solution in a sealed container. Typical pressures reach approximately 10 bar at 180°C synthesis temperature, corresponding to the vapor pressure of water at that temperature

- For microwave-assisted synthesis, the pressure development is typically faster but follows similar principles

- Chemical vapor transport reactions usually operate under the vapor pressure of the transport agent at the reaction temperature

Research has demonstrated that high-pressure conditions can induce phase transitions in CuSeO₃·2H₂O. A study on the high-pressure behavior of chalcomenite (natural CuSeO₃·2H₂O) revealed that the compound undergoes a structural transition at elevated pressures, affecting its mechanical properties.

Precursor Ratios and Their Impact

The molar ratios of starting materials significantly influence the product phase and purity:

Studies indicate that a 1:1 ratio of copper precursor to selenium source often yields the purest form of cupric selenite dihydrate. However, slight adjustments to these ratios can lead to different phases or mixed products, which might be desirable for specific applications.

Orthorhombic and Triclinic Polymorphs

Cupric selenite dihydrate exhibits polymorphism, with two well-documented crystalline forms: orthorhombic and triclinic. The orthorhombic polymorph, corresponding to the mineral chalcomenite, crystallizes in the space group P2₁2₁2₁ (No. 19) and features a three-dimensional framework of interconnected CuO₅ square pyramids and SeO₃ trigonal pyramids [5] [6]. Unit cell parameters for this phase are a = 6.399 Å, b = 6.782 Å, and c = 6.682 Å, with all interfacial angles fixed at 90° due to orthorhombic symmetry [5]. In contrast, the triclinic polymorph (space group P1) lacks symmetry constraints, resulting in unit cell parameters a = 5.892 Å, b = 6.743 Å, c = 7.215 Å, with angles α = 89.3°, β = 84.7°, and γ = 82.1° [2]. This structural flexibility arises from the ability of SeO₃³⁻ groups to adopt varied orientations, which influence the overall packing efficiency and lattice strain.

Table 1: Crystallographic Parameters of Cupric Selenite Dihydrate Polymorphs

| Parameter | Orthorhombic (Chalcomenite) | Triclinic |

|---|---|---|

| Space Group | P2₁2₁2₁ | P1 |

| a (Å) | 6.399 | 5.892 |

| b (Å) | 6.782 | 6.743 |

| c (Å) | 6.682 | 7.215 |

| α (°) | 90 | 89.3 |

| β (°) | 90 | 84.7 |

| γ (°) | 90 | 82.1 |

| Coordination | Cu²⁺: Square pyramidal | Cu²⁺: Distorted octahedral |

The orthorhombic form dominates under ambient conditions due to its lower Gibbs free energy, while the triclinic polymorph emerges under specific synthetic conditions, such as rapid crystallization or the presence of impurities [2] [5].

Coordination Environment of Cu²⁺ and SeO₃³⁻ Ions

The Cu²⁺ ions in the orthorhombic polymorph occupy square pyramidal coordination sites, bonded to four oxygen atoms from adjacent SeO₃³⁻ groups in the equatorial plane and one water molecule at the apical position [5]. The Cu–O bond lengths range from 1.95 Å (equatorial) to 2.32 Å (apical), reflecting Jahn-Teller distortions typical of d⁹ electronic configurations [5]. In the triclinic polymorph, Cu²⁺ adopts a distorted octahedral geometry, with two elongated axial bonds (2.45–2.60 Å) to water molecules and four shorter equatorial bonds (1.92–1.98 Å) to SeO₃³⁻ oxygens [2].

SeO₃³⁻ ions exhibit trigonal pyramidal geometry, with Se–O bond lengths of 1.69–1.72 Å and O–Se–O angles of 99–102° [5]. These groups bridge adjacent Cu²⁺ centers, forming infinite chains along the c-axis in the orthorhombic structure and a corrugated layer arrangement in the triclinic form [2] [5]. The lone pair on selenium participates in weak secondary interactions with water molecules, further stabilizing the lattice [3].

Role of Water Molecules in Structural Stability

Water molecules in CuSeO₃·2H₂O serve dual roles as ligands and hydrogen-bond donors. The two crystallographically distinct water molecules form strong O–H···O hydrogen bonds with SeO₃³⁻ oxygens (bond lengths: 2.70–2.85 Å) [5]. These interactions create a rigid network that resists shear stress, as evidenced by high-pressure studies showing anisotropic compression behavior [5]. Under hydrostatic pressure up to 8 GPa, the a-axis compresses by 12%, while the b- and c-axes deform by only 4–6%, correlating with the alignment of hydrogen bonds along the a-axis [5].

Table 2: Hydrogen-Bonding Interactions in Orthorhombic CuSeO₃·2H₂O

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O(water1)–H | O(SeO₃) | 2.71 | 165 |

| O(water2)–H | O(SeO₃) | 2.85 | 158 |

| O(water1)–H···H | O(water2) | 2.68 | 145 |

The interstitial water also mitigates electrostatic repulsion between Cu²⁺ centers, enabling closer packing of SeO₃³⁻ groups. Dehydration experiments reveal that removing water above 150°C triggers irreversible collapse of the framework, confirming the thermodynamic indispensability of water [5] [6].

Helimagnetic and Ferrimagnetic Behavior

Cupric selenite dihydrate (CuSeO₃·2H₂O) exhibits predominantly antiferromagnetic ordering characteristics below approximately 30 K, with a weak ferromagnetic component manifesting at lower temperatures [1]. The compound's magnetic behavior is governed by the square pyramidal coordination environment of the copper(II) ions, which creates a disperse pattern of CuO₅ polyhedra that are interconnected through copper-oxygen-selenium-oxygen-copper linkages rather than direct copper-oxygen-copper interactions [2].

The absence of direct copper-copper magnetic coupling pathways in cupric selenite dihydrate distinguishes it from related copper selenite compounds that exhibit more complex magnetic ordering. Unlike cubic copper oxide selenite (Cu₂OSeO₃), which demonstrates ferrimagnetic ordering below 58 K due to the antiparallel alignment of spins in different copper coordination environments [3], cupric selenite dihydrate shows a simpler magnetic structure dominated by antiferromagnetic interactions between isolated copper centers.

Temperature-dependent magnetic susceptibility measurements on copper selenite compounds reveal that the magnetic properties are strongly influenced by the structural arrangement of copper polyhedra. In the case of cupric selenite dihydrate, the hydrogen bonding through water molecules creates additional separation between magnetic centers, resulting in weaker magnetic coupling compared to anhydrous copper selenite phases [2].

| Property | Cupric Selenite Dihydrate | Cubic Cu₂OSeO₃ | Monoclinic Cu₄O(SeO₃)₃ |

|---|---|---|---|

| Magnetic Ordering | Antiferromagnetic with weak ferromagnetic component | Ferrimagnetic | Antiferromagnetic with ferromagnetic component |

| Transition Temperature (K) | ~30 | 58 | 58 (primary), 13 (secondary) |

| Coordination Environment | CuO₅ square pyramidal | CuO₅ square pyramidal + trigonal bipyramidal | CuO₅ square pyramidal |

| Magnetic Coupling | Weak, through Cu-O-Se-O-Cu pathways | Strong, through Cu-O-Cu pathways | Moderate, through Cu-O-Cu pathways |

Magnetic Skyrmion Dynamics in Related Oxy-Selenite Systems

While cupric selenite dihydrate itself does not exhibit skyrmion behavior due to its centrosymmetric crystal structure, understanding skyrmion dynamics in related copper selenite systems provides crucial insights into the magnetic behavior of this compound family. The cubic polymorph of copper oxide selenite (Cu₂OSeO₃) represents the only known insulating material capable of hosting magnetic skyrmions, with the skyrmion lattice phase existing in a narrow temperature and magnetic field range between 55-58 K and 150-400 Oe [3] [4].

The skyrmion formation in Cu₂OSeO₃ results from the interplay between ferromagnetic exchange interactions, antisymmetric Dzyaloshinskii-Moriya interactions, and magnetic anisotropy [5]. The compound's non-centrosymmetric P2₁3 space group enables the Dzyaloshinskii-Moriya interaction, which is essential for stabilizing the helical magnetic ground state and the skyrmion lattice phase under applied magnetic fields [5].

First-principles calculations have revealed that the Dzyaloshinskii-Moriya interactions between different copper ion sites in Cu₂OSeO₃ are exceptionally strong, with coupling constants on the order of several meV [5]. These interactions induce the helical ground state in zero field and facilitate the transition to the skyrmion lattice under moderate magnetic fields. The magnetic skyrmions in Cu₂OSeO₃ can be manipulated through various external stimuli, including magnetic field gradients, electric fields, and microwave radiation [4] [6].

Recent experimental studies have demonstrated that skyrmions in Cu₂OSeO₃ can be rotated collectively under radial magnetic field gradients, leading to the formation of discrete circular racetracks [4]. The rotation velocity follows a specific relationship with the radius of the skyrmion ensemble, which competes with the elastic properties of the skyrmion lattice to create shell-like structures. This behavior provides fundamental insights into skyrmion dynamics and potential applications in spintronic devices.

Temperature- and Field-Dependent Spin Reorientation

Temperature-dependent spin reorientation phenomena in copper selenite systems demonstrate complex magnetic phase transitions that are sensitive to both structural and electronic factors. In the monoclinic Cu₄O(SeO₃)₃ polymorph, a significant spin reorientation occurs at approximately 13 K, below the primary antiferromagnetic transition at 58 K [7] [8]. This secondary transition is characterized by a reorientation of magnetic moments, possibly from a helical to a more collinear arrangement.

The spin reorientation transition in copper oxy-selenite compounds is attributed to the competition between different magnetic anisotropy terms and the temperature-dependent strength of exchange interactions [9]. As temperature decreases, the relative importance of single-ion anisotropy and Dzyaloshinskii-Moriya interactions changes, leading to a reconfiguration of the magnetic ground state. This transition is typically accompanied by changes in magnetic susceptibility, specific heat, and magnetization behavior.

Field-dependent magnetic phase transitions in copper selenite compounds reveal multiple critical fields where the magnetic structure undergoes reorganization. In Cu₂OSeO₃, the magnetic phase diagram exhibits distinct regions including helical, conical, skyrmion lattice, and field-polarized phases [9]. The transition between these phases is governed by the competition between Zeeman energy, exchange interactions, and magnetic anisotropy terms.

| Temperature Range (K) | Magnetic Phase | Characteristic Features |

|---|---|---|

| T > 58 | Paramagnetic | Curie-Weiss behavior, no long-range order |

| 48 < T < 58 | Helical/Conical | Incommensurate magnetic structure |

| 13 < T < 48 | Antiferromagnetic | Long-range antiferromagnetic order |

| T < 13 | Spin-reoriented | Modified magnetic structure with different anisotropy |

The application of magnetic fields perpendicular to the crystallographic axes in copper selenite compounds can induce metamagnetic transitions, where the magnetic moments undergo abrupt reorientation. These transitions are characterized by discontinuous changes in magnetization and susceptibility, indicating first-order phase transitions between different magnetic states [9].

Field-induced spin reorientation in layered copper selenite compounds, such as Cu₃Bi(SeO₃)₂O₂Br, demonstrates the effect of magnetic dimensionality on phase transitions [10]. The compound exhibits a metamagnetic transition at approximately 0.8 T when the field is applied perpendicular to the magnetic layers, resulting in a change from antiferromagnetic interlayer coupling to ferromagnetic alignment. This transition reflects the competition between intralayer ferromagnetic interactions and interlayer antiferromagnetic coupling.

The temperature dependence of critical magnetic fields in copper selenite systems follows power-law behavior near the magnetic ordering temperature, consistent with theoretical predictions for phase transitions in low-dimensional magnetic systems [9]. The critical exponents extracted from experimental data provide insights into the universality class of the magnetic phase transitions and the underlying magnetic interactions.

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard